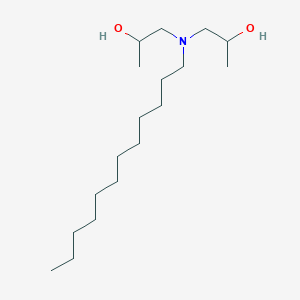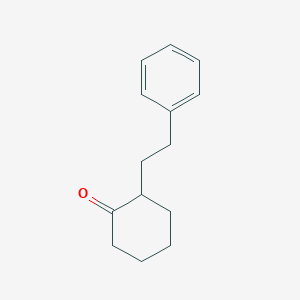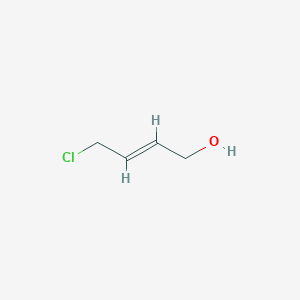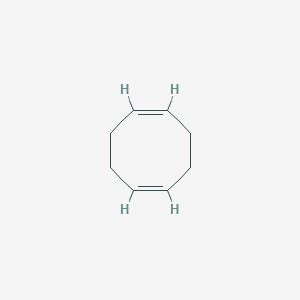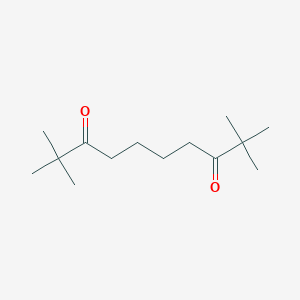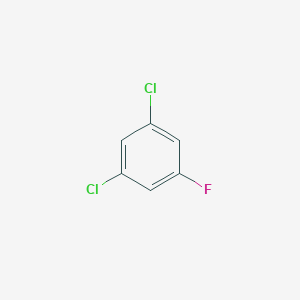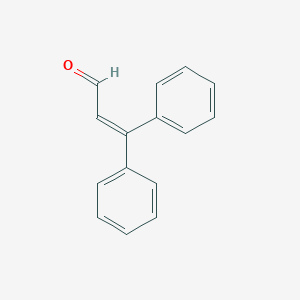
3,3-Diphenylacrylaldehyde
Übersicht
Beschreibung
3,3-Diphenylacrylaldehyde is a chemical compound involved in various organic reactions, notable for its unique molecular structure and chemical properties. Although the specific introduction to this compound in scientific literature is limited, its derivatives and related compounds have been extensively studied for their synthesis, molecular structures, and chemical behaviors.
Synthesis Analysis
The synthesis of compounds related to 3,3-Diphenylacrylaldehyde, such as diphenylphosphanylacetylene derivatives, involves typical frustrated Lewis pair (FLP) reactions and sequential series of phosphane/borane additions. These reactions are characterized by selective formation and temperature-dependent selectivity, leading to various products with different substituents and structures (Jiangang Yu et al., 2013).
Molecular Structure Analysis
Molecular structure analyses of related compounds, like 2,5-Diphenyl-1,3,4-oxadiazole (OXD) derivatives, have shown that crystal structures can be remarkably stable and exhibit specific spatial isolation caused by aromatic moieties. These analyses help in understanding the structural stability and electronic properties of diphenyl-based compounds (Changsheng Wang et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving diphenyl-based compounds can include nucleophilic and electrophilic attacks at different sites, cycloadditions, and rearrangements, leading to a variety of products. These reactions are significant for understanding the reactivity and functional group transformations in diphenylacrylaldehyde derivatives (Koichi Komatsu et al., 1977).
Physical Properties Analysis
The physical properties of diphenylacrylaldehyde and its derivatives can be deduced from related compounds like diphenylphosphanylacetylene and diphenylacetylene derivatives. These properties include solubility, thermal stability, and crystalline structure, which are crucial for their applications in organic synthesis and material science (W. Bauer et al., 1988).
Chemical Properties Analysis
The chemical properties, such as reactivity, electrophilic and nucleophilic sites, and susceptibility to various chemical reactions, define the versatility of 3,3-Diphenylacrylaldehyde in synthetic chemistry. Studies on similar diphenyl compounds have shown diverse reactivity patterns that are influenced by the molecular structure and substituents (L. Weber et al., 2011).
Wissenschaftliche Forschungsanwendungen
Application 1: Anti-Virulence Activity of 3,3’-Diindolylmethane (DIM)
- Scientific Field: Biotechnology and Pharmacology .
- Summary of the Application: DIM has been studied for its anti-virulence activity. It’s being reviewed as a potential agent against bacterial diseases, particularly those involving protective and resistant biofilm structures .
- Methods of Application: The study involved a series of in vitro assays on major Gram-negative pathogens, transcriptomic analysis, and in vivo porcine wound studies .
- Results or Outcomes: The study found that DIM has anti-biofilm activity. Biofilm formation of two of the most prioritized bacterial pathogens, Acinetobacter baumannii and Pseudomonas aeruginosa, was inhibited by 65% and 70% respectively after DIM treatment. When combined with the antibiotic tobramycin, DIM enabled a high inhibition (94%) of P. aeruginosa biofilm .
Application 2: Optical and Electrochemical Properties of Push–Pull Dyes
- Scientific Field: Organic Chemistry and Material Science .
- Summary of the Application: The study focuses on the synthesis, optical, and electrochemical properties of a series of push–pull dyes based on the 4-(9-ethyl-9H-carbazol-3-yl)-4-phenylbuta-1,3-dienyl donor . These dyes have potential applications in various fields, including organic light-emitting diodes, organic photovoltaics, non-linear optical applications, biological applications, photoinitiators of polymerization, and photoredox catalysts for organic transformations or hydrogen production .
- Methods of Application: The study involved the synthesis of twelve dyes with electron acceptors varying in their structures and electron-withdrawing ability. A butadienyl spacer was introduced between the donor and the acceptor to lower the bandgap and furnish dyes with high molar extinction coefficients .
- Results or Outcomes: All dyes showed an intense intramolecular charge transfer band located in the visible range. The optical properties of the twelve dyes were further investigated in twenty-three solvents of different natures, enabling linear correlations to be obtained on different polarity scales .
Application 3: Synthesis, Optical, and Electrochemical Properties of Push–Pull Dyes
- Scientific Field: Organic Chemistry and Material Science .
- Summary of the Application: The study focuses on the synthesis, optical, and electrochemical properties of a series of push–pull dyes based on the 4-(9-ethyl-9H-carbazol-3-yl)-4-phenylbuta-1,3-dienyl donor . These dyes have potential applications in various fields, including organic light-emitting diodes, organic photovoltaics, non-linear optical applications, biological applications, photoinitiators of polymerization, and photoredox catalysts for organic transformations or hydrogen production .
- Methods of Application: The study involved the synthesis of twelve dyes with electron acceptors varying in their structures and electron-withdrawing ability. A butadienyl spacer was introduced between the donor and the acceptor to lower the bandgap and furnish dyes with high molar extinction coefficients .
- Results or Outcomes: All dyes showed an intense intramolecular charge transfer band located in the visible range. The optical properties of the twelve dyes were further investigated in twenty-three solvents of different natures, enabling linear correlations to be obtained on different polarity scales .
Safety And Hazards
3,3-Diphenylacrylaldehyde is classified as having acute toxicity when ingested and may cause an allergic skin reaction . It’s recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .
Relevant Papers One relevant paper discusses the combination of asymmetric hydrogenation of olefins and direct reductive amination, demonstrating the practical application of this synthetic approach by the facile synthesis of chiral 3-phenyltetrahydroquinoline and 3-benzylindoline compounds .
Eigenschaften
IUPAC Name |
3,3-diphenylprop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAFWBDWAWZJGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2049210 | |
| Record name | 3,3-Diphenylacrylaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Diphenylacrylaldehyde | |
CAS RN |
1210-39-5 | |
| Record name | β-Phenylcinnamaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1210-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Diphenylacrolein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001210395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Diphenylacrolein | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87895 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenal, 3,3-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,3-Diphenylacrylaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-diphenylacrylaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.558 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3-DIPHENYLACROLEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UT7JVZ5FZQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

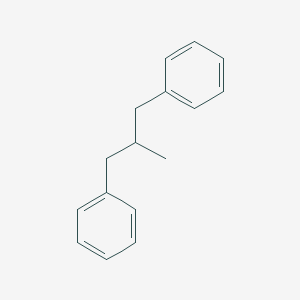
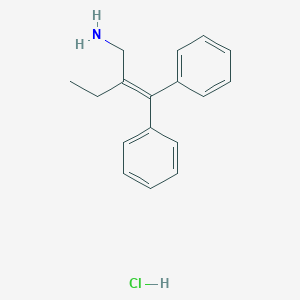
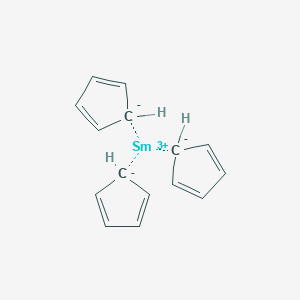
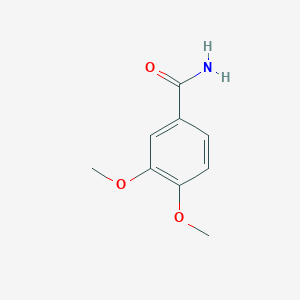
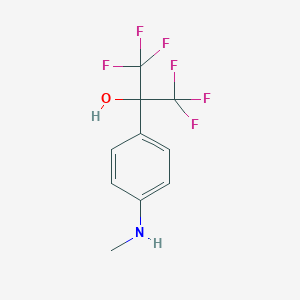
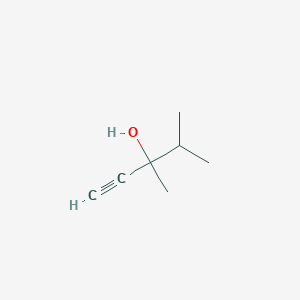
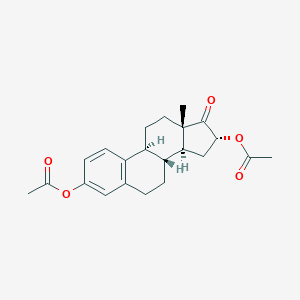
![9,10-Anthracenedione, 1-hydroxy-4-[[4-[(methylsulfonyl)oxy]phenyl]amino]-](/img/structure/B75086.png)
